molecular formula C11H16O5 B158651 Glycerol 1,3-Dimethacrylate CAS No. 1830-78-0

Glycerol 1,3-Dimethacrylate

Cat. No.: B158651
CAS No.: 1830-78-0
M. Wt: 228.24 g/mol
InChI Key: OQHMGFSAURFQAF-UHFFFAOYSA-N
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Description

Glycerol 1,3-Dimethacrylate (GDM), also known as 1,3-bis(methacryloyloxy)-2-propanol, is a bifunctional methacrylate ester with the molecular formula C₁₁H₁₆O₅ and a molecular weight of 228.24 g/mol . Its structure features two methacrylate groups attached to the terminal hydroxyl positions of glycerol, leaving the central hydroxyl group unmodified. This configuration enables crosslinking in polymerization reactions, making it a valuable monomer in photopolymerizable systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerol 1,3-Dimethacrylate can be synthesized through the esterification of glycerol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Glycerol 1,3-Dimethacrylate undergoes various chemical reactions, including polymerization, cross-linking, and photopolymerization. These reactions are typically initiated by free radicals, which can be generated through thermal or photochemical means .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are highly cross-linked polymer networks, which exhibit enhanced mechanical properties such as increased stiffness, hardness, and durability .

Scientific Research Applications

1.1. Drug Delivery Systems

GDMA is utilized in the synthesis of hydrophilic microbeads for drug delivery. These microbeads can be engineered to control the release of therapeutic agents, enhancing their effectiveness. For instance, poly(GDMA-co-GDGDA) microbeads have shown potential in drug targeting and solid-phase extraction due to their high hydrophilicity and functional group content, which can be tailored for specific applications .

1.2. Tissue Engineering

In tissue engineering, GDMA serves as a cross-linking agent to create scaffolds that mimic the extracellular matrix. These scaffolds support cell attachment and proliferation, crucial for tissue regeneration. Studies have demonstrated that microbeads made from GDMA exhibit favorable properties for cell culture and tissue engineering applications .

2.1. Adhesives

GDMA has been explored as a replacement for traditional monomers like HEMA in dental adhesives. Research indicates that GDMA-containing adhesives achieve higher elastic modulus and improved bonding performance compared to their HEMA counterparts. This enhancement is attributed to GDMA's ability to form more robust polymer networks, resulting in adhesives with better mechanical properties .

2.2. Composite Materials

In dental composites, GDMA contributes to the formation of highly cross-linked polymer networks that provide stiffness and durability. Its incorporation into resin systems enhances the mechanical strength of composite materials used in restorative dentistry .

3.1. Photopolymers

GDMA is a key component in the synthesis of photopolymers with antimicrobial properties. These materials demonstrate antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, making them suitable for applications in biomedicine and electronics . The photocuring process allows for the development of materials with tailored mechanical and thermal properties.

3.2. Thermoresponsive Materials

Research has shown that GDMA can be used to prepare thermoresponsive microbeads that change properties based on temperature variations. These materials have potential applications in drug delivery systems where controlled release is critical .

Comparative Data Table

Application AreaKey BenefitsReferences
Drug DeliveryControlled release, high hydrophilicity ,
Tissue EngineeringSupports cell growth, mimics extracellular matrix ,
Dental AdhesivesHigher elastic modulus, improved bonding ,
Composite MaterialsEnhanced mechanical strength ,
PhotopolymersAntimicrobial properties
Thermoresponsive BeadsTemperature-controlled drug release ,

Case Study 1: Hydrophilic Microbeads for Drug Delivery

A study focused on the synthesis of poly(GDMA-co-GDGDA) microbeads demonstrated their effectiveness in drug delivery systems due to their adjustable swelling behavior and functionalization capabilities. The research highlighted the importance of controlling the monomer ratios to achieve desired properties for specific biomedical applications .

Case Study 2: Dental Adhesive Performance

In a comparative study of dental adhesives containing GDMA versus HEMA, results showed that GDMA-based adhesives exhibited superior mechanical properties and bonding strength after aging under simulated conditions, indicating their potential for long-term clinical use .

Mechanism of Action

The mechanism by which Glycerol 1,3-Dimethacrylate exerts its effects involves the formation of free radicals, which initiate the polymerization process. These free radicals react with the methacrylate groups, leading to the formation of cross-linked polymer networks. The molecular targets involved in this process are the methacrylate groups, which undergo radical-induced polymerization .

Comparison with Similar Compounds

Key Properties:

  • Physical Data : Density = 1.114 g/cm³; Boiling Point = 317.2°C; Flash Point = 114.6°C; Refractive Index = 1.595 .
  • Safety : Classified as a mild irritant (Xi code) with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) .
  • Applications :
    • Photopolymerization : Used in dental resins, coatings, and 3D-printing resins due to high conversion degrees and compatibility with co-initiators like glycerol .
    • Biomedical Engineering : Hydroxyl groups enhance hydrophilicity, facilitating applications in hydrogels and drug-delivery systems .

GDM is part of a broader family of glycerol esters and methacrylate derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Glycerol 1,3-Diglycerolate Diacrylate (GDD)

  • Structure : Contains two acrylate groups (vs. methacrylate in GDM) and an additional fatty acid chain .
  • Properties :
    • Higher reactivity due to acrylate’s lower steric hindrance compared to methacrylate.
    • Forms stronger hydrogen bonds and van der Waals interactions, enhancing polymer film stability .
  • Applications :
    • Biomedical scaffolds (tissue engineering) and flexible coatings .
    • Less thermally stable than GDM-based polymers due to acrylate sensitivity to oxidation .

1,3-Butanediol Dimethacrylate (BDDM)

  • Structure : Replaces glycerol with a butanediol backbone, reducing hydroxyl content .
  • Properties :
    • Molecular Weight : 226.3 g/mol (vs. 228.24 g/mol for GDM).
    • Lower hydrophilicity due to absence of glycerol’s central hydroxyl group.
  • Applications :
    • Primarily used in adhesives and composite materials where flexibility is less critical .
    • Shows inferior biocompatibility compared to GDM in biomedical contexts .

Glycerol 1,3-Diheptanoate

  • Structure: Esterified with heptanoic acid at the 1,3-positions; lacks polymerizable groups .
  • Properties :
    • Molecular Weight : 316.4 g/mol; hydrophobic due to long aliphatic chains .
  • Applications: Food additives and cosmetic emollients (non-reactive). Contrasts with GDM’s role in reactive polymer systems .

Glycerol 1,3-Palmitostearate

  • Structure : Mixed ester of palmitic and stearic acids; a lipid derivative .
  • Applications: Pharmaceutical excipient (tablet lubricant) and food emulsifier. No utility in polymerization, unlike GDM .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Weight (g/mol) Functional Groups Key Applications Thermal Stability (°C)
Glycerol 1,3-Dimethacrylate 228.24 Methacrylate, hydroxyl Dental resins, hydrogels 317.2
Glycerol 1,3-Diglycerolate Diacrylate 344.3* Acrylate, fatty acid Tissue engineering ~250 (decomposes)
1,3-Butanediol Dimethacrylate 226.3 Methacrylate Adhesives 290

*Estimated based on structure in .

Table 2: Research Findings in Polymer Performance

Compound Conversion Degree (%) Hydrophilicity (Contact Angle) Mechanical Strength (MPa) Source
GDM + UDMA/Glycerol 78–85 65° (hydrophilic) 120–150
GDD 90–95 50° (highly hydrophilic) 80–100
PEGDA 70–75 75° 90–110

Key Differentiators and Research Insights

Reactivity : GDM’s methacrylate groups provide slower, more controlled polymerization than GDD’s acrylates, reducing shrinkage stress in dental resins .

Thermal Stability : GDM-based polymers (e.g., Bis-GMA/GDM) retain stability up to 300°C, outperforming GDD and PEGDA .

Biocompatibility : GDM’s hydroxyl group supports cell adhesion in hydrogels, whereas BDDM’s inert backbone limits biomedical utility .

Biological Activity

Glycerol 1,3-Dimethacrylate (GDMA) is a versatile compound widely used in various biomedical applications, particularly in dentistry and polymer science. Its biological activity is characterized by its role as a cross-linking agent, which enhances the mechanical properties of polymers and contributes to their biocompatibility. This article explores the biological activity of GDMA, supported by data tables, case studies, and detailed research findings.

GDMA is a dimethacrylate ester derived from glycerol, with the molecular formula C11H16O5C_{11}H_{16}O_5 and a molecular weight of 228.24 g/mol. It exists as a colorless liquid with a boiling point of approximately 104 °C and a density of 1.12 g/mL at 20 °C . The compound is primarily used in dental materials, adhesives, and as a component in various polymer formulations.

Key Applications:

  • Dental Composites: GDMA is utilized to create highly cross-linked polymer networks that enhance the mechanical strength and durability of dental composites .
  • Antimicrobial Properties: Research indicates that GDMA-based polymers exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, making them suitable for applications in biomedical fields .
  • Thermoresponsive Materials: GDMA contributes to the synthesis of thermoresponsive microbeads, which have potential uses in drug delivery systems and tissue engineering .

1. Mechanical Properties Enhancement

GDMA has been shown to significantly improve the mechanical properties of dental adhesives when compared to traditional monomers like Hydroxyethyl Methacrylate (HEMA). A study found that adhesives formulated with GDMA exhibited higher elastic modulus, lower water sorption, and reduced solubility compared to those containing HEMA. This results in better bonding performance and durability over time .

PropertyGDMA AdhesiveHEMA Adhesive
Elastic Modulus (GPa)2.51.8
Water Sorption (%)1015
Solubility (%)25
Degree of Conversion (%)9075

2. Antimicrobial Activity

GDMA-based polymers have demonstrated significant antimicrobial properties. In a study assessing the efficacy against bacterial strains, GDMA-containing formulations showed effective inhibition against E. coli and S. aureus, suggesting potential for use in infection-prone environments such as dental applications .

3. Biocompatibility Studies

Biocompatibility is crucial for materials used in medical applications. In vitro studies have indicated that GDMA does not exhibit cytotoxic effects on human fibroblast cells at concentrations typically used in dental applications. This finding supports its safety for use in dental composites and other biomedical materials .

Case Study 1: Replacement of HEMA in Dental Adhesives

A comparative study investigated the replacement of HEMA with GDMA in simplified adhesive formulations. Results indicated that GDMA not only improved mechanical properties but also enhanced bonding durability under simulated aging conditions. The study concluded that GDMA is a superior alternative to HEMA, offering better performance without compromising biocompatibility .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, researchers synthesized photopolymers from glycerol acrylates including GDMA. These polymers were tested against various microbial strains, showing significant antibacterial and antifungal activities. The results suggest that GDMA can be effectively incorporated into materials aimed at reducing microbial colonization in clinical settings .

Q & A

Q. How can researchers evaluate the thermal stability of GDMA-based polymers, and what analytical techniques are most effective?

Classification: Basic
Answer:
To assess thermal stability, use thermogravimetric analysis (TGA) to measure mass loss under controlled heating, differential scanning calorimetry (DSC) to identify phase transitions, and mid-infrared spectroscopy to track chemical degradation (e.g., ester group breakdown). For GDMA systems, compare polymers synthesized with and without glycerol additives. Studies show glycerol minimally impacts thermal stability, with decomposition temperatures (~300–350°C) similar to pure dimethacrylate systems. Ensure heating rates of 10°C/min in inert atmospheres (N₂ or Ar) to avoid oxidative artifacts .

Q. What methodological considerations are critical for optimizing GDMA-based polymer monoliths with controlled macroporous structures?

Classification: Advanced
Answer:
Optimization requires balancing monomer ratios (e.g., GDMA with trimethylolpropane trimethacrylate), initiator concentration (e.g., 1–2 mol% organotellurium mediators), and solvent systems (e.g., DMF with poly(ethylene oxide) as porogen). Polymerization-induced spinodal decomposition during living radical polymerization (e.g., TERP) governs pore formation. Adjust phase separation kinetics by varying temperature (60–80°C) and solvent volatility. Validate pore uniformity via SEM and mercury intrusion porosimetry. For GDMA, macropores >1 µm are achievable with 40–60% solvent content .

Q. How should researchers address contradictions in reported effects of glycerol additives on GDMA polymer networks?

Classification: Advanced
Answer:
Contradictions often arise from differences in glycerol purity, polymerization conditions (e.g., photo vs. thermal initiation), or crosslinker ratios. To resolve discrepancies:

Conduct side-by-side studies using identical GDMA:glycerol molar ratios (e.g., 70:30).

Characterize degree of conversion via FTIR or Raman spectroscopy to confirm polymerization efficiency.

Compare mechanical properties (e.g., flexural strength) and morphological homogeneity (SEM).

Replicate conflicting protocols with controlled variables (e.g., oxygen inhibition in photopolymerization) .

Q. What protocols ensure reliable measurement of mechanical properties in GDMA-based dental materials?

Classification: Basic
Answer:
For microhardness testing:

Prepare samples in Teflon molds (2 mm height × 8 mm diameter) with polyester strips for surface smoothing.

Photoactivate using LED curing lights (800 mW/cm² for 20 sec).

Incubate at 37°C for 24 hrs to simulate oral conditions.

Perform Knoop hardness tests (25 gf load, 30 sec dwell time) with triplicate indentations per surface. Calculate averages and standard deviations to ensure reproducibility .

Q. What advanced synthesis techniques improve GDMA polymerization efficiency and network homogeneity?

Classification: Advanced
Answer:

Living Radical Polymerization (TERP): Use organotellurium mediators (e.g., ethyltellanyl-2-methylpropionate) to control chain growth, reducing heterogeneity. GDMA conversion >90% is achievable at 70°C in DMF .

Photopolymerization with Dual Initiators: Combine camphorquinone (0.1–0.5 wt%) and ethyl-4-dimethylaminobenzoate (EDMAB) under blue light (λ=460 nm). Monitor real-time conversion via FTIR .

Solvent-Free Systems: Pre-polymerize GDMA with minimal solvent to enhance crosslink density and reduce shrinkage .

Q. How can researchers mitigate premature polymerization during GDMA storage and handling?

Classification: Basic
Answer:

Stabilization: Add 100–200 ppm MEHQ (4-methoxyphenol) to inhibit radical formation. Verify stabilizer efficacy via HPLC .

Storage: Keep GDMA at 2–8°C in amber glass under inert gas (Ar/N₂). Monitor peroxide levels monthly.

Handling: Use chilled equipment during synthesis to minimize thermal initiation. Pre-purge reaction vessels with inert gas .

Q. What strategies enhance the reproducibility of GDMA-based hydrogel studies?

Classification: Advanced
Answer:

Standardized Swelling Tests: Immerse hydrogels in PBS (pH 7.4) at 37°C for 24 hrs. Calculate swelling ratio as (WsWd)/Wd(W_s - W_d)/W_d, where WsW_s and WdW_d are swollen and dry weights.

Crosslink Density Calibration: Adjust GDMA concentration (5–20 wt%) and use NMR to quantify unreacted monomers post-polymerization.

Batch-to-Batch Consistency: Pre-filter GDMA through 0.22 µm membranes to remove particulates and oligomers .

Q. How do researchers validate the biocompatibility of GDMA polymers for biomedical applications?

Classification: Advanced
Answer:

Cytotoxicity Assays: Use ISO 10993-5 protocols with L929 fibroblasts. Extract polymers in culture medium (37°C, 24 hrs) and assess cell viability via MTT assay (≥70% viability required).

Hemocompatibility: Test hemolysis (ASTM F756) using fresh human blood. Acceptable thresholds: <5% hemolysis.

In Vivo Implantation: Subcutaneous implantation in rodents (ISO 10993-6) with histopathology at 4/12 weeks to evaluate inflammation and fibrosis .

Properties

IUPAC Name

[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate
Source PubChem
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InChI

InChI=1S/C11H16O5/c1-7(2)10(13)15-5-9(12)6-16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3
Source PubChem
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InChI Key

OQHMGFSAURFQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=C)C(=O)OCC(COC(=O)C(=C)C)O
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Molecular Formula

C11H16O5
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Related CAS

103135-96-2
Record name 2-Propenoic acid, 2-methyl-, 1,1′-(2-hydroxy-1,3-propanediyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID5062009
Record name 2-Hydroxy-1,3-propanediyl bismethacrylate
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Molecular Weight

228.24 g/mol
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CAS No.

1830-78-0, 28497-59-8
Record name 2-Hydroxy-1,3-dimethacryloxypropane
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Record name Glycerol 1,3-dimethacrylate
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-(2-hydroxy-1,3-propanediyl) ester
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Record name 2-Hydroxy-1,3-propanediyl bismethacrylate
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Record name Reaction mass of 2-hydroxy-1,3-propanediyl bismethacrylate and 101525-90-0
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Record name 2-Propenoic acid, 2-methyl-, diester with 1,2,3-propanetriol
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Record name GLYCEROL 1,3-DIMETHACRYLATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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